ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of phenylcarbonyl compounds with other organic molecules to form key intermediates.
Cyclization: The formation of the imidazole ring is achieved through cyclization reactions, which may require specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
- **Receptor Binding
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Properties
Molecular Formula |
C30H26N2O7S |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
ethyl 1,3-dibenzoyl-5-(2-benzoyloxyethylsulfanylmethyl)-2-oxoimidazole-4-carboxylate |
InChI |
InChI=1S/C30H26N2O7S/c1-2-38-29(36)25-24(20-40-19-18-39-28(35)23-16-10-5-11-17-23)31(26(33)21-12-6-3-7-13-21)30(37)32(25)27(34)22-14-8-4-9-15-22/h3-17H,2,18-20H2,1H3 |
InChI Key |
NOXKGAHQFVMXPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CSCCOC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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